A Comprehensive Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
A Comprehensive Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
CAS Number: 70173-54-5
This technical guide provides an in-depth overview of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document covers the compound's physicochemical properties, synthesis protocols, and its applications as a key synthetic intermediate.
Core Compound Properties
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine or 9-Bromojulolidine, is a derivative of julolidine.[1] The presence of a bromine atom at the 9-position of its fused bicyclic structure imparts unique chemical properties that make it a valuable precursor in the synthesis of a variety of more complex molecules.[2]
Physicochemical Data
The key physicochemical properties of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70173-54-5 | [1][3] |
| Molecular Formula | C₁₂H₁₄BrN | [1][3] |
| Molecular Weight | 252.155 g/mol | [1][4] |
| Appearance | White Crystalline Solid / Yellow to Brown Sticky Oil to Semi-Solid | [1] |
| Melting Point | 36.5 °C | [2] |
| Boiling Point | 135.0-136.5 °C at 0.15 Torr | [2] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [2] |
| Water Solubility | 1.468 mg/L at 25 °C | [1] |
| Solubility | Soluble in organic solvents like toluene; insoluble in water. | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H) | [5][6] |
| ¹³C NMR (500 MHz, CDCl₃) | δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9 | [5][6] |
| IR (KBr, cm⁻¹) | 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310 | [5][6] |
| Mass Spec (TOFMS-EI) | m/z: calculated for [M]⁺ C₁₂H₁₄NBr: 251.0310, found: 251.0309 | [5][6] |
Experimental Protocols
Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
This protocol details the synthesis of the title compound from julolidine.
Materials:
-
Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Hexane
-
Dichloromethane
-
Silica gel for column chromatography
Procedure: [5]
-
Dissolve julolidine (3.90 mmol, 675 mg) and N-bromosuccinimide (4.68 mmol, 832 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion of the reaction, purify the crude product using silica gel column chromatography.
-
Elute the column with a solvent mixture of hexane and dichloromethane (3:1, v/v).
-
The desired product, 9-bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, is obtained as an oil (786 mg, 80% yield).
Workflow Diagram:
Applications in Research and Development
While direct biological activity data for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is not extensively documented, its parent compound, julolidine, and its derivatives are of significant interest in various scientific fields.[7] The primary utility of the title compound is as a versatile synthetic intermediate.
Intermediate for Fluorescent Probes and Dyes
Julolidine derivatives are known for their fluorescence properties and are used in the development of fluorescent sensors for bioimaging and the detection of ions and volatile compounds.[8] The bromo- a tom on the 9-position of the julolidine scaffold serves as a convenient handle for introducing other functional groups through cross-coupling reactions, allowing for the synthesis of a wide array of fluorescent probes with tailored properties.[9]
Role in Medicinal Chemistry
The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[10][11][12] Brominated quinolines, in particular, are valuable precursors in the synthesis of novel drug candidates. The bromo-substituent can be readily replaced or modified to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound. For instance, various substituted quinoline derivatives have been investigated for their antiproliferative activity against different cancer cell lines.[13][14]
Logical Relationship Diagram:
Safety and Handling
Appropriate safety precautions should be taken when handling 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a valuable and versatile chemical building block. Its well-defined synthesis and the reactivity of the bromo-substituent make it an important intermediate for the development of novel fluorescent probes, dyes, and potential therapeutic agents. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline | 70173-54-5 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 9-BROMO-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE | 70173-54-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Julolidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
